REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[C:6]([F:13])[N:5]=1)[CH3:2]>C1COCC1.[OH-].[OH-].[Pd+2]>[NH2:10][C:9]1[C:4]([NH:3][CH2:1][CH3:2])=[N:5][C:6]([F:13])=[CH:7][CH:8]=1 |f:2.3.4|
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Name
|
|
Quantity
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43.2 g
|
Type
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reactant
|
Smiles
|
C(C)NC1=NC(=CC=C1[N+](=O)[O-])F
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.35 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration through diatomaceous earth
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)F)NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.3 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 101.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |